3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898793-37-8
VCID: VC2302313
InChI: InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3
SMILES: CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C
Molecular Formula: C17H16F2O
Molecular Weight: 274.3 g/mol

3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

CAS No.: 898793-37-8

Cat. No.: VC2302313

Molecular Formula: C17H16F2O

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone - 898793-37-8

Specification

CAS No. 898793-37-8
Molecular Formula C17H16F2O
Molecular Weight 274.3 g/mol
IUPAC Name 1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3
Standard InChI Key HEOYOKOZQQVGNI-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C
Canonical SMILES CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C

Introduction

Chemical Structure and Characteristics

Structural Features

The molecular architecture of 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone consists of three primary components: a 3,5-difluorophenyl group, a 2,3-dimethylphenyl group, and a propanone bridge connecting these aromatic systems. The structural arrangement can be precisely represented through its IUPAC name: 1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one .

The compound's structure can be further characterized by its chemical identifiers:

Identifier TypeValue
InChIInChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3
InChIKeyHEOYOKOZQQVGNI-UHFFFAOYSA-N
SMILESCC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C

Table 1: Chemical Identifiers for 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

Positional Isomers and Related Structures

The specific positioning of the fluoro and methyl substituents distinguishes 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone from its positional isomers. Several structurally related compounds exist with variations in the substitution pattern:

CompoundCAS NumberKey Structural Difference
3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone898781-16-3Dimethyl substituents at 3,5-positions instead of 2,3-positions
3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone898793-35-6Fluorine atoms at 3',4'-positions instead of 3',5'-positions
2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenoneNot providedFluorine atoms at 2',4'-positions instead of 3',5'-positions

Table 2: Comparison of 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone with Structurally Related Compounds

Synthesis Methods

Common Synthetic Routes

The synthesis of 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone typically involves chemical reactions that establish carbon-carbon bonds efficiently. One prominently employed method is the Friedel-Crafts acylation reaction, which utilizes an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

Advanced Synthetic Approaches

More sophisticated synthetic pathways may involve:

  • Condensation reactions between 3,5-difluorobenzaldehyde and 2,3-dimethylphenylacetic acid derivatives

  • Oxidation of intermediate products using appropriate oxidizing agents

  • Photoredox-mediated coupling reactions, as seen in related fluorinated compounds

The photoredox coupling approach is particularly noteworthy as it employs visible light in combination with photocatalysts like fac-Ir(ppy)3 under blue LED irradiation. This method has been successfully applied to the synthesis of structurally similar compounds with fluorinated substituents .

Physical and Chemical Properties

Physical Characteristics

The physical state of 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone at standard conditions is solid. Commercial preparations of this compound typically have a purity of approximately 97% . The compound is generally supplied in amber glass bottles to protect it from potential degradation caused by light exposure .

Chemical Reactivity

As a ketone derivative, 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone exhibits chemical reactivity characteristic of the carbonyl functional group. The compound can participate in several reaction types:

  • Nucleophilic addition to the carbonyl group

  • Reduction reactions forming corresponding alcohols

  • Condensation reactions with appropriate nucleophiles

  • Potential nucleophilic aromatic substitution at the fluorinated positions

The presence of fluorine substituents enhances the electrophilicity of the aromatic ring, potentially influencing the reactivity patterns in various transformations.

Applications and Biological Activity

Research Applications

3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone finds applications in various scientific domains:

  • Organic Synthesis: Used as a building block for the preparation of more complex molecules

  • Materials Science: Potential applications in developing specialty chemicals and materials

  • Pharmaceutical Research: Explored for potential drug development applications

Biological ActivityMechanismRelated Research
Anticancer ActivityPotential induction of apoptosis in cancer cellsStudies on propiophenone derivatives have shown cytotoxicity in cancer cell lines
Anti-inflammatory PropertiesPotential inhibition of pro-inflammatory cytokinesStructurally similar compounds have demonstrated anti-inflammatory effects
Enzyme InhibitionInteraction with specific enzymes in metabolic pathwaysFluorinated aromatic compounds often demonstrate enzyme inhibitory properties

Table 3: Potential Biological Activities Based on Structurally Similar Compounds

The difluoro substituents may enhance the compound's lipophilicity and binding affinity to biological molecules, potentially leading to significant pharmacological effects. The specific positioning of the fluorine atoms and methyl groups could influence the compound's interaction with biological targets.

Comparative Analysis with Similar Compounds

Structure-Activity Relationships

The unique structural features of 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone, particularly the specific positioning of the fluorine and methyl substituents, may result in distinct chemical and biological properties compared to its structural analogs.

CompoundKey Structural FeaturePotential Influence on Properties
3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenoneFluorine at 3',5' positions; Methyl at 2,3 positionsEnhanced lipophilicity; Specific electronic effects
3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenoneDifferent methyl positioningAltered steric hindrance; Different biological target interaction
4'-Chloro-3-(2,4-dimethylphenyl)propiophenoneChloro instead of fluoro substituentDifferent halogen effects; Altered electronic properties

Table 4: Comparative Analysis of Similar Propiophenone Derivatives

Electronic and Steric Effects

  • Electronic Effects: The electronegative fluorine atoms withdraw electron density from the aromatic ring, potentially enhancing electrophilicity.

  • Steric Effects: The methyl groups at the 2,3-positions on the phenyl ring may influence the conformational preferences of the molecule, affecting its binding capabilities with potential biological targets.

Current Research and Future Perspectives

Recent Developments

Recent research has explored the utility of fluorinated propiophenones in various applications, including the development of pharmaceutical intermediates and functional materials. The photoredox-mediated coupling approach mentioned in section 3.2 represents a contemporary advancement in the synthesis of fluorinated compounds, highlighting ongoing interest in this chemical class .

Future Research Directions

Future research on 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone may focus on:

  • Comprehensive biological activity profiling

  • Development of more efficient synthetic routes

  • Exploration of structure-activity relationships through systematic modification of substituent positions

  • Investigation of potential applications in materials science and drug development

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